![molecular formula C7H16ClNO B3022824 N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride CAS No. 554420-73-4](/img/structure/B3022824.png)
N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride
Overview
Description
“N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride” is an organic compound with the molecular formula C7H15NO . It is also known by other names such as methyl oxan-4-ylmethyl amine, methyl-tetrahydropyran-4-ylmethyl amine, n-methyl-1-tetrahydro-2h-pyran-4-yl methanamine, and others .
Synthesis Analysis
The synthesis of this compound involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0 degrees over 6 hours, and then the reaction product is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO.ClH/c1-8-6-7-2-4-9-5-3-7;/h7-8H,2-6H2,1H3;1H . This indicates that the compound has a tetrahydropyran ring with a methylamino group attached .Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.66 g/mol . It is a liquid at room temperature .Scientific Research Applications
- N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride serves as an intermediate in organic synthesis. Its ketone carbonyl group can react with Wittig reagents to produce diverse poly-substituted alkenes. Additionally, the carbonyl group can be reduced to form hydroxyl groups .
- The 2H-pyran (2HP) ring motif appears in many natural products. Although simple 2HPs are challenging to synthesize due to their instability, their benzo derivatives (such as 2H-chromenes) are more stable and biologically active. N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride can be a valuable building block for constructing these natural product scaffolds .
Organic Synthesis and Medicinal Chemistry
Natural Product Synthesis
Safety and Hazards
This compound is classified as dangerous. It can cause severe skin burns and eye damage, and it is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection . If swallowed, one should rinse the mouth and not induce vomiting . If it comes into contact with the skin or hair, contaminated clothing should be removed immediately, and the skin should be rinsed with water .
properties
IUPAC Name |
N-methyl-1-(oxan-4-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-7-2-4-9-5-3-7;/h7-8H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJHNSSNPFECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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